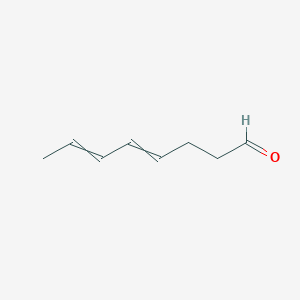![molecular formula C10H14O B12595346 1-[(1R)-1-Methoxyethyl]-4-methylbenzene CAS No. 646041-18-1](/img/structure/B12595346.png)
1-[(1R)-1-Methoxyethyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-1-Methoxyethyl]-4-methylbenzene is an organic compound with a floral, rose-like odor and a fresh, fruity tone . This compound is a derivative of benzene, featuring a methoxyethyl group and a methyl group attached to the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[(1R)-1-Methoxyethyl]-4-methylbenzene involves several steps. One common method is the alkylation of toluene with 1-bromo-1-methoxyethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-[(1R)-1-Methoxyethyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions
Scientific Research Applications
1-[(1R)-1-Methoxyethyl]-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
Mechanism of Action
The mechanism of action of 1-[(1R)-1-Methoxyethyl]-4-methylbenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(1R)-1-Methoxyethyl]-4-methylbenzene can be compared with other similar compounds, such as:
1-[(1S)-1-Methoxyethyl]-4-methylbenzene: This isomer differs in the stereochemistry of the methoxyethyl group, which can lead to different chemical and biological properties.
4-Methyl-1-phenylethanol: This compound has a similar structure but with a hydroxyl group instead of a methoxy group, resulting in different reactivity and applications.
4-Methylacetophenone: This compound features a carbonyl group instead of a methoxyethyl group, leading to distinct chemical behavior and uses .
Properties
CAS No. |
646041-18-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-[(1R)-1-methoxyethyl]-4-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3/t9-/m1/s1 |
InChI Key |
YSRMSSIQHAGCQB-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B12595277.png)
![1,2,4-Oxadiazole, 5-(2,4-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12595280.png)
![N-[(2-Chlorophenyl)methylene]-acetamide](/img/structure/B12595285.png)


![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12595294.png)
![4-(Imidazo[1,2-a]pyrimidin-3-yl)benzonitrile](/img/structure/B12595298.png)
![2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide](/img/structure/B12595301.png)
![N-[([1,1'-Biphenyl]-4-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12595303.png)



